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Ethyl 4-(2-thienyl)butanoate -

Ethyl 4-(2-thienyl)butanoate

Catalog Number: EVT-8641935
CAS Number:
Molecular Formula: C10H14O2S
Molecular Weight: 198.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 4-(2-thienyl)butanoate, also known as ethyl 2,4-dioxo-4-(2-thienyl)butanoate, is an organic compound classified as a thienyl derivative of butanoic acid. It is recognized for its structural features that include a thienyl group and a dicarbonyl moiety. The compound is primarily used in synthetic organic chemistry as an intermediate for various chemical reactions and applications.

Source

The compound can be synthesized from readily available starting materials, such as 2-acetylthiophene and diethyl oxalate, through established synthetic methodologies. Its synthesis has been documented in several patents and chemical literature, highlighting its significance in organic synthesis .

Classification

Ethyl 4-(2-thienyl)butanoate falls under the category of esters, specifically those derived from carboxylic acids. It is also classified as a thienyl compound due to the presence of the thiophene ring, which contributes to its unique chemical properties and reactivity.

Synthesis Analysis

Methods

The synthesis of ethyl 4-(2-thienyl)butanoate can be achieved through various methods. One notable approach involves the Knoevenagel condensation reaction between 2-acetylthiophene and diethyl oxalate. The reaction conditions typically include heating the reactants in the presence of a base to facilitate the formation of the desired ester.

Technical Details

The synthesis process can be optimized by controlling parameters such as temperature and reaction time. For instance, increasing the temperature can significantly reduce the reaction time from several days to just a few hours without compromising product chirality . The reaction is monitored using high-performance liquid chromatography to ensure completion and purity of the final product.

Molecular Structure Analysis

Structure

Ethyl 4-(2-thienyl)butanoate has a molecular formula of C10H10O4SC_{10}H_{10}O_{4}S and a molecular weight of approximately 226.25 g/mol. The compound features a butanoate backbone with a thiophene ring attached at one end.

Data

The structural representation can be visualized through its molecular model, which showcases the arrangement of atoms within the molecule. The presence of carbonyl groups adjacent to the thienyl ring plays a crucial role in its reactivity and interaction with other chemical species .

Chemical Reactions Analysis

Reactions

Ethyl 4-(2-thienyl)butanoate participates in various chemical reactions typical for esters and dicarbonyl compounds. These include nucleophilic additions, condensation reactions, and cyclization processes.

Technical Details

The compound can undergo Michael additions with nucleophiles, leading to the formation of more complex molecules. Additionally, it may react with thiol compounds due to the electrophilic nature of its carbonyl groups, facilitating further functionalization .

Mechanism of Action

Process

The mechanism of action for ethyl 4-(2-thienyl)butanoate primarily involves nucleophilic attack on the electrophilic carbon atoms of the carbonyl groups. This process results in the formation of tetrahedral intermediates that can lead to various products depending on subsequent steps.

Data

The reactivity profile is influenced by factors such as steric hindrance and electronic effects from the adjacent thiophene ring, which can stabilize or destabilize intermediates during reactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless to pale yellow liquid.
  • Boiling Point: Specific boiling point data may vary based on purity but generally falls within typical ranges for similar esters.
  • Melting Point: Ethyl 4-(2-thienyl)butanoate does not have a defined melting point due to its liquid state at room temperature.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and acetone.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases which may hydrolyze the ester bond.
  • Reactivity: Reacts readily with nucleophiles due to its electrophilic carbon centers .
Applications

Ethyl 4-(2-thienyl)butanoate finds applications primarily in scientific research:

  • Synthetic Intermediate: Used in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: Employed in studies related to organic synthesis methodologies and reaction mechanisms.
  • Biological Studies: Investigated for potential biological activities owing to its structural properties that may influence biological interactions .
Synthetic Methodologies and Optimization

Catalyzed Esterification Strategies for Thienyl-Butanoate Derivatives

Esterification of 4-(2-thienyl)butanoic acid with ethanol represents the cornerstone synthetic route for producing Ethyl 4-(2-thienyl)butanoate. Conventional acid-catalyzed approaches utilizing sulfuric acid or p-toluenesulfonic acid face significant limitations, including prolonged reaction times (exceeding 24 hours), moderate yields (typically 60-75%), and the formation of sulfonated byproducts within the thiophene ring, diminishing product purity [3]. Innovative catalytic systems have emerged to overcome these challenges, significantly enhancing efficiency and selectivity.

Metal-based Lewis acid catalysts, notably titanium tetrachloride (TiCl₄), demonstrate efficacy in activating the carboxylic acid moiety. However, their application is often hampered by sensitivity to moisture, stringent anhydrous requirements, and complex post-reaction purification needs to remove residual metal ions [10]. N-Heterocyclic catalysts offer a more robust alternative. Dimethylaminopyridine (DMAP), particularly when polymer-supported, facilitates efficient esterification under mild conditions (60-80°C) with minimal catalyst loading (0.5-2 mol%). This approach achieves yields exceeding 85% while enabling straightforward catalyst recovery and reuse, enhancing process sustainability [7]. Surfactant-type Brønsted acids, exemplified by p-dodecylbenzenesulfonic acid (DBSA), represent a breakthrough for aqueous-phase esterification. DBSA's amphiphilic nature promotes micelle formation, creating localized hydrophobic environments where the carboxylic acid and alcohol substrates concentrate. This microenvironment facilitates dehydration and ester bond formation despite the bulk aqueous phase, eliminating the need for azeotropic water removal and achieving yields >90% [7]. Solid acid catalysts, such as sulfonated graphene oxide or macroporous polymeric sulfonic acids, provide exceptional utility in continuous flow systems. These materials offer high acid site density, thermal stability, and ease of separation. Graphene oxide-based catalysts achieve near-quantitative conversion (>95%) of 4-(2-thienyl)butanoic acid in fixed-bed reactors operating at 80°C, demonstrating excellent stability over multiple regeneration cycles [7] [9].

Table 1: Performance Comparison of Catalytic Systems for Ethyl 4-(2-Thienyl)Butanoate Synthesis

Catalyst TypeRepresentative CatalystTemperature (°C)Time (h)Yield (%)Key Advantages/Disadvantages
Mineral AcidSulfuric AcidReflux24+60-75Low cost; severe side reactions, corrosion
Lewis AcidTiCl₄0-254-870-82Moisture-sensitive, requires anhydrous conditions
N-HeterocyclePS-DMAP (0.5 mol%)60-801-285-92Mild conditions, recyclable, low loading
Surfactant AcidDBSA903-4>90Works in water, no dehydrating agents needed
Heterogeneous SolidSulfonated Graphene Oxide800.5-1 (Flow)>95Continuous operation, high stability, easy separation

Mechanistic insights underscore the critical role of catalyst choice. DMAP operates via nucleophilic catalysis, forming a highly reactive acylpyridinium intermediate that undergoes rapid alcoholysis. Solid acids function through classical Brønsted acid catalysis, protonating the carbonyl oxygen and rendering the carbon more electrophilic. DBSA combines Brønsted acidity with micellar encapsulation, significantly increasing the local reactant concentration and protecting the incipient ester from hydrolysis [3] [7]. Emerging techniques like microbubble-mediated esterification utilize vaporized ethanol dispersed as fine bubbles (<100 µm diameter) through a solution of 4-(2-thienyl)butanoic acid. This strategy drastically enhances interfacial contact area and continuously removes water via the vapor phase, shifting reaction equilibrium and achieving 95% conversion in under 2 hours—significantly faster than conventional batch methods [3].

Solvent Effects on Reaction Efficiency in Thiophene-Functionalized Ester Synthesis

Solvent selection critically influences reaction kinetics, thermodynamic equilibrium, and product isolation in Ethyl 4-(2-thienyl)butanoate synthesis. The polarity and dielectric constant (ε) of the solvent directly impact reactant solvation, transition state stabilization, and byproduct solubility. Non-polar solvents like toluene (ε = 2.4) offer high boiling points suitable for reflux conditions and facilitate azeotropic water removal. However, they often result in sluggish reaction kinetics due to poor dissolution of polar intermediates and catalysts, leading to extended reaction times (>15 hours) for moderate yields (70-75%) [3] [5]. Halogenated solvents, particularly dichloromethane (DCM, ε = 8.9), demonstrate superior performance for base-catalyzed routes. DCM's moderate polarity effectively solvates both organic reactants and inorganic bases (e.g., KOH), while its low boiling point (40°C) enables mild reaction conditions. Crucially, DCM minimizes thiophene ring oxidation—a common side reaction in more polar protic solvents—contributing to yields exceeding 85% [5]. Aprotic polar solvents such as acetonitrile (MeCN, ε = 37.5) or N,N-dimethylformamide (DMF, ε = 38.3) significantly accelerate reaction rates due to their ability to stabilize ionic intermediates and transition states. However, their high boiling points complicate removal, pose challenges for catalyst recovery, and can promote ester hydrolysis at elevated temperatures, capping yields at approximately 80% [3] [10]. Solvent-free approaches represent a green chemistry advancement, particularly effective with DBSA catalysis. By eliminating the solvent, reactant concentrations are maximized, mass transfer limitations are reduced, and workup procedures are simplified. This method achieves high yields (>90%) while reducing environmental impact and operational costs [7].

Table 2: Influence of Solvent Properties on Esterification Efficiency

SolventDielectric Constant (ε)Boiling Point (°C)Reaction Time (h)Yield (%)Key Considerations
Toluene2.4110>1570-75Good for azeotrope; poor catalyst solubility
Dichloromethane (DCM)8.9402-3>85Low T prevents oxidation; ideal for base catalysis
Acetonitrile (MeCN)37.5821-275-80Fast kinetics; difficult removal, hydrolysis risk
N,N-Dimethylformamide (DMF)38.31530.5-178-82High solubility; hard to remove, promotes impurities
Solvent-FreeN/AN/A3-4>90Maximum concentration, green chemistry; requires efficient mixing

Water tolerance emerges as a pivotal factor. While traditional Fischer esterification necessitates water removal, DBSA micellar systems uniquely tolerate aqueous environments. The micellar interior provides a protective hydrophobic pocket for ester bond formation, shielding it from bulk water. Conversely, in non-micellar systems, even trace water significantly depresses yields by shifting equilibrium towards the carboxylic acid reactant [7]. Solvent effects on catalyst stability are pronounced. Solid acid catalysts like sulfonated resins exhibit swelling and deactivation in non-polar solvents but maintain high activity in DCM or moderate polarity solvents. Polymer-supported DMAP shows excellent stability across various solvents but demonstrates optimal activity in DCM or THF [7] [9]. Computational solvent modeling using COSMO-RS (Conductor-like Screening Model for Real Solvents) predicts optimal solvent-catalyst pairs by calculating solvation free energies and σ-profiles of reactants and transition states. Simulations indicate that solvents with moderate polarity (ε ≈ 5-15), low hydrogen-bond donor capacity, and moderate hydrogen-bond acceptor capacity maximize both reaction rate and yield for thienyl butanoate esterification [3].

Role of Inorganic Base Catalysts in Enhancing Yield and Selectivity

Inorganic bases significantly outperform traditional acids for synthesizing thiophene-containing esters like Ethyl 4-(2-thienyl)butanoate, primarily by suppressing electrophilic substitution side reactions on the electron-rich thiophene ring. Potassium hydroxide (KOH) serves as a benchmark catalyst due to its low cost and high efficiency. Employed at 5-10 mol% loading in DCM, KOH deprotonates the carboxylic acid, forming a carboxylate anion that undergoes nucleophilic attack by ethanol. This pathway minimizes thiophene ring sulfonation or oxidation, achieving yields of 85-96% within 2-3 hours at ambient temperature. Critical to success is controlled addition to prevent exothermic side reactions and rigorous anhydrous conditions to mitigate hydroxide consumption [5] [9]. Alkaline earth metal oxides, particularly magnesium oxide (MgO) and calcium oxide (CaO), function as strong solid bases. Their efficacy stems from surface O²⁻ anions (basic sites) and Lewis acidic M²⁺ cations, facilitating concerted acid-base catalysis. High-surface-area MgO (>150 m²/g), prepared via thermal decomposition of magnesium hydroxycarbonate, provides enhanced site density (up to 1.2 mmol base sites/g) and achieves >90% conversion at 80°C. However, susceptibility to atmospheric CO₂ and H₂O necessitates pre-activation at 400-500°C [9]. Cesium-doped zeolites (e.g., Cs₂O/X or Cs₂O/Y) offer tunable basicity and hydrothermal stability. The basic strength correlates with Cs loading and framework Al content. These materials are exceptionally effective in continuous fixed-bed reactors, enabling 94% selectivity at near-complete conversion. Their microporous structure imposes shape selectivity, reducing dialkylation byproducts. Catalyst lifetime exceeds 200 hours after optimization [9] [4]. Mechanistic studies reveal that base strength (H_ value) critically influences the reaction pathway. Strong bases (H_ > 27) like KOH or Cs₂O/zeolite fully deprotonate 4-(2-thienyl)butanoic acid (pKa ≈ 4.8), generating the carboxylate nucleophile. Weaker bases (H_ 15-18) like MgO or hydrotalcite may promote esterification via surface-stabilized alkoxide intermediates without full deprotonation. Spectroscopic evidence (DRIFTS, NMR) confirms carboxylate adsorption on MgO and subsequent ethoxide formation [9].

Table 3: Performance and Properties of Inorganic Base Catalysts

CatalystBasicity (H₋)Loading (mol%)Temperature (°C)Yield (%)Stability & Regeneration
Potassium Hydroxide (KOH)~375-102585-96Hygroscopic; single use
Magnesium Oxide (MgO)~2650-100 (wt%)80>90CO₂ sensitive; regenerable by calcination at 500°C
CaO~2750-100 (wt%)8088Slower kinetics than MgO; sintering issues
Cs₂O/X Zeolite>3510-20 (wt%)10094 (Selectivity)Excellent; stable >200 h in flow; regenerable by air calcine
K₂CO₃/Al₂O₃~1850-100 (wt%)10080Moderate stability; leaching concerns

Optimization protocols involve meticulous control of water partial pressure. While stoichiometric water is produced, its accumulation poisons basic sites. Batch systems employ molecular sieves (3Å or 4Å) or toluene azeotrope for water removal. Continuous systems integrate in-line dehydrating units (e.g., membrane separators or adsorbent columns) downstream of the reactor, maintaining catalyst activity [8] [9]. Spectroscopic characterization of spent catalysts using CO₂-TPD (Temperature Programmed Desorption) quantifies base site density and strength distribution. XRD and BET analysis reveal structural changes during operation. MgO catalysts show sintering and carbonate formation (evident by νCO₃ IR bands at 1420-1550 cm⁻¹) after prolonged use, necessitating thermal regeneration [9]. Kinetic isotope studies (using CH₃CH₂OD) confirm that base-catalyzed esterification proceeds via an associative mechanism involving simultaneous C-O bond formation and proton transfer, distinct from the stepwise acyl transfer mechanism of acid catalysis. This pathway contributes to reduced side reactions on the thiophene ring [9].

Comparative Analysis of Continuous vs. Batch Reactor Systems

The transition from traditional batch reactors to continuous flow systems presents significant advantages for Ethyl 4-(2-thienyl)butanoate production, though both approaches retain context-specific utility. Batch reactor limitations include inadequate heat management during the exothermic esterification, resulting in localized hot spots (ΔH ≈ -45 kJ/mol). This promotes thiophene ring degradation and necessitates slow reagent addition. Furthermore, water byproduct accumulation shifts equilibrium backward, requiring energy-intensive azeotropic distillation or desiccant addition to achieve >90% yield. Scale-up introduces mass transfer inefficiencies, prolonging reaction times to 3-8 hours even with optimization [4] [8]. Continuous flow reactors (CFR), particularly tubular packed-bed designs, offer superior process control. Precise temperature regulation (±1°C) through jacketed heating/cooling minimizes thermal degradation. Integrated dehydration units (e.g., membrane separators or pervaporation modules) continuously extract water, driving near-quantitative conversion (>98%). Residence times are drastically reduced to 5-30 minutes due to enhanced mass transfer and the elimination of fill/empty cycles [4] [8]. Reactor modeling based on reversible kinetics and computational fluid dynamics (CFD) quantifies CFR advantages. Plug-flow operation ensures consistent residence time, suppressing over-reaction byproducts. For base-catalyzed systems, modeling predicts 15-20% higher space-time-yield (STY ≈ 500-700 g·L⁻¹·h⁻¹) compared to batch (STY ≈ 150-250 g·L⁻¹·h⁻¹), validated experimentally [4] [8]. Operational differences profoundly impact equilibrium-limited reactions. Batch systems facilitate water removal via headspace purging or co-solvents, rendering dehydration quasi-irreversible. In CFRs operating with liquid-phase water (to prevent foaming or catalyst damage), equilibrium constraints limit conversion to 80-85%. This necessitates post-reaction continuous drying—thin-film evaporators (TFE) operating at 80-100°C and <50 mbar efficiently remove residual water and ethanol, boosting final yields to 96-98% [8].

Table 4: Comparative Performance Metrics: Batch vs. Continuous Flow Reactors

ParameterBatch ReactorContinuous Flow Reactor (CFR)Key Implications
Temperature Control±5°C (gradients common)±1°C (isothermal operation)Prevents thiophene degradation in CFR
Water RemovalAzeotrope/desiccants neededIntegrated membranes/TFECFR achieves irreversible reaction condition
Residence Time3-8 hours5-30 minutesHigher throughput for CFR
Space-Time-Yield (STY)150-250 g·L⁻¹·h⁻¹500-700 g·L⁻¹·h⁻¹~3x productivity increase with CFR
Byproduct Formation5-8% (thermal/oxidative)<2%Higher purity in CFR
Scale-Up LinearityNon-linear; requires re-optimizationLinear; maintain performance via flow rateReduced development time for CFR
Catalyst UtilizationModerate (diffusion limits)High (efficient contact)Lower catalyst loading possible in CFR

Hybrid approaches demonstrate particular promise for base-catalyzed synthesis. Microbubble column reactors vaporize ethanol and introduce it as fine bubbles through a continuous stream of 4-(2-thienyl)butanoic acid containing suspended solid base catalysts (e.g., MgO). This achieves exceptional gas-liquid-solid contact, rapid water stripping into the vapor phase, and conversions exceeding 95% in residence times under 60 minutes. Economic analyses highlight CFR advantages: 30-40% lower operating expenses (OpEx) stem from reduced energy consumption (no repeated heating/cooling cycles), lower catalyst inventory (higher utilization), and decreased labor costs. Capital expenditure (CapEx) is offset by >50% reduction in reactor volume for equivalent output [3] [8]. Mass transfer limitations prevalent in batch systems—especially with heterogeneous catalysts—are alleviated in CFRs by high linear velocities and improved turbulence (Reynolds numbers >4000). This reduces internal diffusion resistance within catalyst particles, maximizing intrinsic kinetics [4] [8]. Long-term stability runs in CFRs (>500 hours) using Cs₂O/X zeolite catalysts demonstrate consistent performance with <5% yield decline. Catalyst regeneration via in-situ ethanol washes or thermal treatment restores initial activity. Batch systems show catalyst attrition and declining yields after 5-10 cycles due to mechanical stress and incomplete regeneration [4] [8] [9].

Properties

Product Name

Ethyl 4-(2-thienyl)butanoate

IUPAC Name

ethyl 4-thiophen-2-ylbutanoate

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

InChI

InChI=1S/C10H14O2S/c1-2-12-10(11)7-3-5-9-6-4-8-13-9/h4,6,8H,2-3,5,7H2,1H3

InChI Key

BENMJXUHMZVAMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=CS1

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